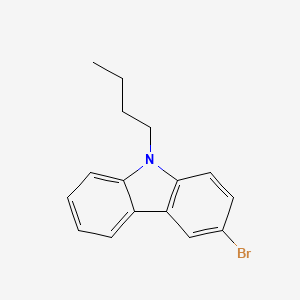
3-Bromo-9-butyl-9H-carbazole
描述
3-Bromo-9-butyl-9H-carbazole: is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound Carbazole and its derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science
作用机制
Target of Action
3-Bromo-9-butyl-9H-carbazole is a derivative of carbazole, a heterocyclic compound . Carbazole and its derivatives are known for their high hole transporting capabilities and strong fluorescence . They are often used in the synthesis of dopant or host materials, particularly in the application of highly efficient phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs .
Mode of Action
The mode of action of this compound is primarily through its interaction with its targets in the OLEDs. The compound is mono-brominated at the 3-position, which reduces the chance of being oxidized to form excimers or oligomers . This property makes it a popular building block for the synthesis of dopant or host materials .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its role in the construction of OLEDs. The compound contributes to the high efficiency of these devices by reducing the chance of oxidation and formation of excimers or oligomers .
Result of Action
The result of the action of this compound is the creation of highly efficient phosphorescent and TADF OLEDs . Devices using this compound as a host material have achieved high device efficiencies .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the efficiency of OLEDs can be affected by temperature, humidity, and the presence of oxygen . Therefore, the compound’s action, efficacy, and stability may vary depending on these environmental conditions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-9-butyl-9H-carbazole typically involves the bromination of 9-butyl-9H-carbazole. One common method is the reaction of 9-butyl-9H-carbazole with N-bromosuccinimide (NBS) in an organic solvent such as tetrahydrofuran (THF) at room temperature . The reaction proceeds via electrophilic substitution, where the bromine atom is introduced at the 3-position of the carbazole ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 3-Bromo-9-butyl-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction Reactions: The carbazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used.
Major Products Formed:
Substitution Reactions: Products include various substituted carbazole derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced carbazole derivatives.
Coupling Reactions: Products include biaryl compounds and other complex structures.
科学研究应用
Chemistry: 3-Bromo-9-butyl-9H-carbazole is used as a building block in the synthesis of organic semiconductors and light-emitting materials. It is a key intermediate in the preparation of materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Biology and Medicine: Carbazole derivatives, including this compound, have shown potential in biological applications. They exhibit various biological activities, such as antiviral, anticancer, and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the production of advanced materials for optoelectronic devices. Its unique properties make it suitable for applications in photovoltaic cells and other electronic components .
相似化合物的比较
3-Bromo-9H-carbazole: Lacks the butyl group at the 9-position, resulting in different chemical and physical properties.
9-Butyl-9H-carbazole: Lacks the bromine atom at the 3-position, affecting its reactivity and applications.
3,6-Dibromo-9H-carbazole:
Uniqueness: 3-Bromo-9-butyl-9H-carbazole is unique due to the presence of both the bromine atom and the butyl group, which confer distinct electronic and steric properties. These modifications enhance its suitability for specific applications in organic electronics and materials science .
属性
IUPAC Name |
3-bromo-9-butylcarbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN/c1-2-3-10-18-15-7-5-4-6-13(15)14-11-12(17)8-9-16(14)18/h4-9,11H,2-3,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFWTMKDHOORBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)Br)C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{3-[(2-Fluorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6322730.png)


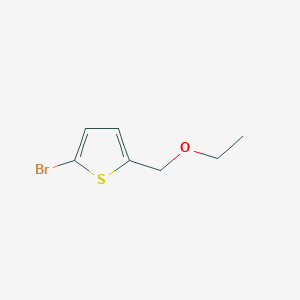
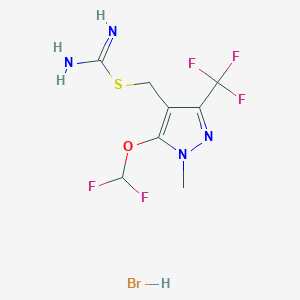
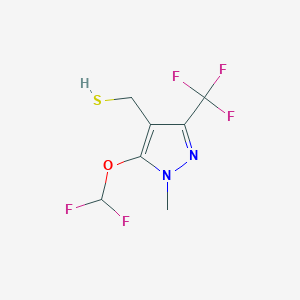
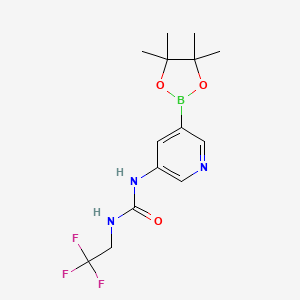
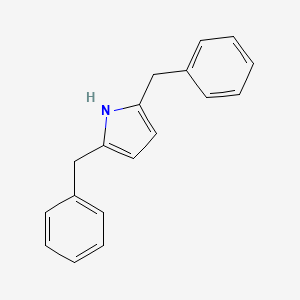
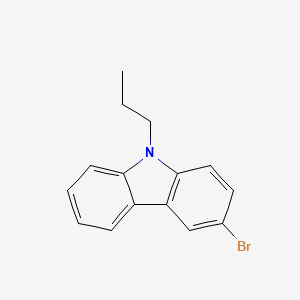
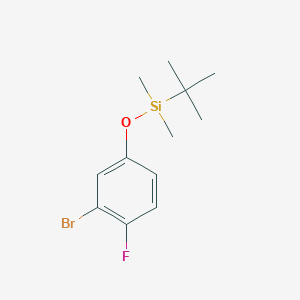
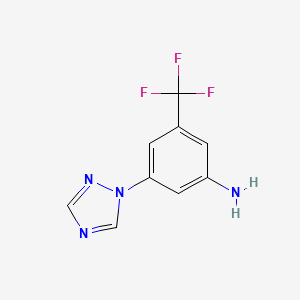
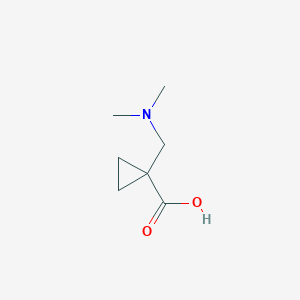
![5,7-Dichloro-2-methyl-imidazo[1,2-c]pyrimidine](/img/structure/B6322830.png)

